4-[(2-Methylbenzyl)oxy]benzaldehyde
Overview
Description
The compound "4-[(2-Methylbenzyl)oxy]benzaldehyde" is a chemical species that can be inferred to have a benzaldehyde core structure with a methoxybenzyl ether substituent. This structure suggests that it may be related to or derived from compounds that have been synthesized and characterized in various research studies. For instance, the synthesis of benzyloxybenzaldehyde derivatives has been reported, which involves reactions with different substituents and protecting groups . These studies provide insights into the chemical behavior and properties of similar compounds.
Synthesis Analysis
The synthesis of related compounds often involves etherification reactions, as seen in the preparation of natural furan derivatives . Additionally, the introduction of a methoxybenzyl protecting group for carboxylic acids and its subsequent removal via oxidative debenzylation has been described . These methods could potentially be adapted for the synthesis of "4-[(2-Methylbenzyl)oxy]benzaldehyde" by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to "4-[(2-Methylbenzyl)oxy]benzaldehyde" has been elucidated using various spectroscopic techniques, including NMR, UV-VIS, and IR spectroscopy . Additionally, the use of density functional theory (DFT) to optimize molecular structures and geometries provides a theoretical framework for understanding the electronic and spatial configuration of such molecules .
Chemical Reactions Analysis
The reactivity of benzyloxy compounds can be complex, as demonstrated by the synthesis of azo-benzoic acids and their precursors, which exhibit acid-base dissociation and azo-hydrazone tautomerism in solution . Furthermore, the synthesis of differentially protected α,β-dihydroxyaldehydes from N-α-benzyloxyacetyl derivatives showcases the potential for these compounds to participate in stereoselective reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-[(2-Methylbenzyl)oxy]benzaldehyde" can be inferred from related compounds. For example, the regioselective protection of hydroxyl groups in dihydroxybenzaldehydes affects their reactivity and solubility . The spectroscopic characterization of benzyloxy derivatives provides information on their electronic transitions and functional group vibrations, which are crucial for understanding their behavior in different environments .
Scientific Research Applications
Photocatalytic Oxidation
The derivative of 4-[(2-Methylbenzyl)oxy]benzaldehyde, 4-methylbenzyl alcohol, has been studied for its photocatalytic oxidation properties. This process occurs under visible light irradiation and involves the conversion of benzyl alcohol and its derivatives into corresponding aldehydes with high selectivity and efficiency, facilitated by a TiO2 photocatalyst under an O2 atmosphere (Higashimoto et al., 2009).
Oxygen Transfer Reactions
The oxidation of methoxy substituted benzyl phenyl sulfides, closely related to 4-[(2-Methylbenzyl)oxy]benzaldehyde, distinguishes between oxidants that react by single electron transfer and those that react by direct oxygen atom transfer. This research provides insights into the mechanisms of oxidation reactions involving high valent oxoruthenium compounds (Lai et al., 2002).
Catalytic Addition to Aldehydes
Research involving the synthesis of carane-based aminodiols, which includes the use of compounds related to 4-[(2-Methylbenzyl)oxy]benzaldehyde, has been conducted. These aminodiols were used as chiral ligands for the enantioselective addition of diethylzinc to aldehydes, highlighting their potential in stereoselective synthesis (Szakonyi et al., 2011).
Synthesis of High-Density Aviation Fuels
A novel process involving the synthesis of high-density jet fuel range tricyclic alkanes has been developed using methyl benzaldehydes, which are structurally similar to 4-[(2-Methylbenzyl)oxy]benzaldehyde. This process demonstrates the potential of such compounds in renewable energy applications (Xu et al., 2018).
properties
IUPAC Name |
4-[(2-methylphenyl)methoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-12-4-2-3-5-14(12)11-17-15-8-6-13(10-16)7-9-15/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAPSNOGITVABN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376954 | |
Record name | 4-[(2-methylbenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methylbenzyl)oxy]benzaldehyde | |
CAS RN |
400825-69-6 | |
Record name | 4-[(2-methylbenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.